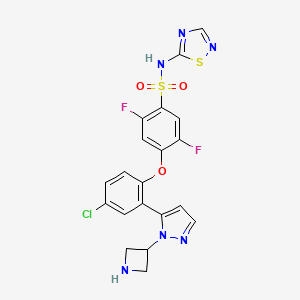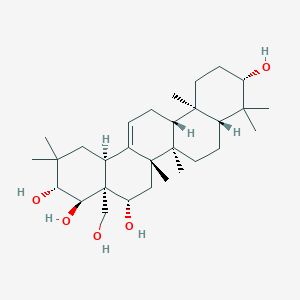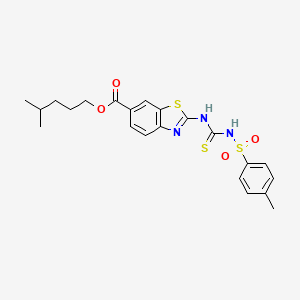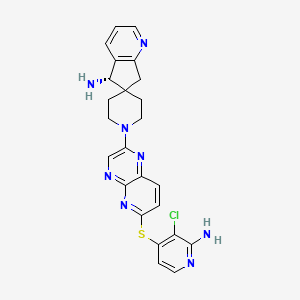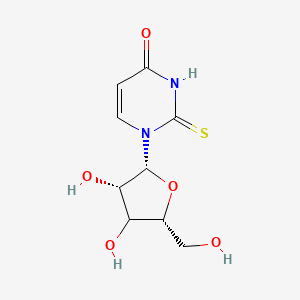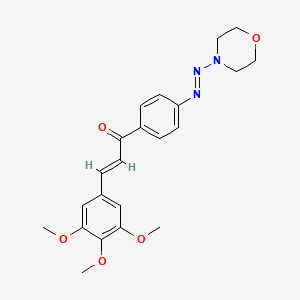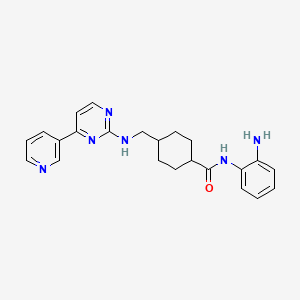
Hdac1-IN-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hdac1-IN-6 is a compound that acts as an inhibitor of histone deacetylase 1 (HDAC1). Histone deacetylases are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to chromatin condensation and transcriptional repression. Inhibitors of HDAC1 have gained significant attention due to their potential therapeutic applications in cancer and other diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hdac1-IN-6 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. The specific synthetic route and reaction conditions can vary, but generally involve:
Formation of Intermediates: This step may involve the use of reagents such as amines, acids, and protecting groups to form the necessary intermediates.
Coupling Reactions: The intermediates are then coupled using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing purification methods suitable for industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
Hdac1-IN-6 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under basic conditions.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Hdac1-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of HDAC1 in various chemical processes.
Biology: Employed in research to understand the epigenetic regulation of gene expression.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, as HDAC1 inhibitors can induce cell cycle arrest and apoptosis in cancer cells.
Industry: Utilized in the development of new drugs and therapeutic agents targeting HDAC1.
Mécanisme D'action
Hdac1-IN-6 exerts its effects by inhibiting the activity of HDAC1. This inhibition leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure and increased gene expression. The molecular targets and pathways involved include:
Histone Proteins: this compound binds to HDAC1, preventing it from deacetylating histone proteins.
Gene Expression Pathways: The inhibition of HDAC1 leads to the activation of various genes involved in cell cycle regulation, apoptosis, and differentiation.
Comparaison Avec Des Composés Similaires
Hdac1-IN-6 can be compared with other HDAC1 inhibitors, such as:
Vorinostat: Another HDAC inhibitor used in cancer therapy.
Romidepsin: A cyclic peptide that inhibits HDAC1 and is used in the treatment of cutaneous T-cell lymphoma.
Panobinostat: A pan-HDAC inhibitor with activity against multiple HDAC isoforms.
Uniqueness
This compound is unique in its specific inhibition of HDAC1, making it a valuable tool for studying the specific roles of HDAC1 in various biological processes and for developing targeted therapies.
Conclusion
This compound is a potent HDAC1 inhibitor with significant potential in scientific research and therapeutic applications. Its synthesis involves multiple steps, and it can undergo various chemical reactions. This compound is used in chemistry, biology, medicine, and industry, and its mechanism of action involves the inhibition of HDAC1, leading to increased gene expression. Compared to other similar compounds, this compound is unique in its specific targeting of HDAC1, making it a valuable compound for research and therapeutic development.
Propriétés
Formule moléculaire |
C23H26N6O |
|---|---|
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
N-(2-aminophenyl)-4-[[(4-pyridin-3-ylpyrimidin-2-yl)amino]methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C23H26N6O/c24-19-5-1-2-6-21(19)28-22(30)17-9-7-16(8-10-17)14-27-23-26-13-11-20(29-23)18-4-3-12-25-15-18/h1-6,11-13,15-17H,7-10,14,24H2,(H,28,30)(H,26,27,29) |
Clé InChI |
XCOARDHCKJCMDA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1CNC2=NC=CC(=N2)C3=CN=CC=C3)C(=O)NC4=CC=CC=C4N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6S)-5-[(2R)-2-hydroxy-4-methylpentanoyl]-N-[(2S)-3-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]-4-(trifluoromethoxy)butan-2-yl]-5-azaspiro[2.4]heptane-6-carboxamide](/img/structure/B12372183.png)
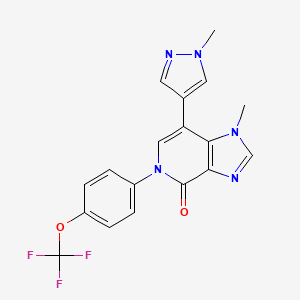
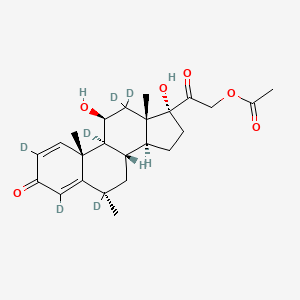
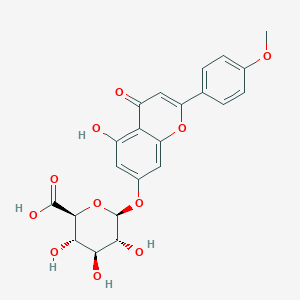
![Cyano(6-methoxynaphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate](/img/structure/B12372208.png)
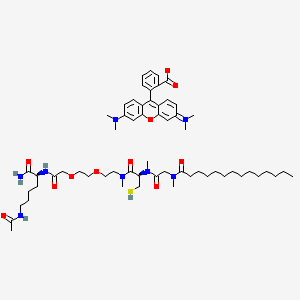
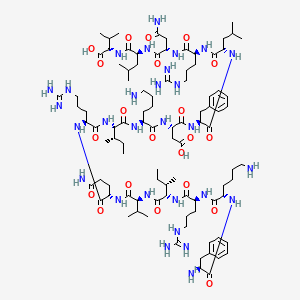
![N-(tert-butoxycarbonyl)-N-methyl-L-valyl-N-[(3R,4S,5S)-1-{(2S)-2-[(1R,2R)-2-carboxy-1-methoxypropyl]pyrrolidin-1-yl}-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N-methyl-L-valinamide](/img/structure/B12372227.png)
